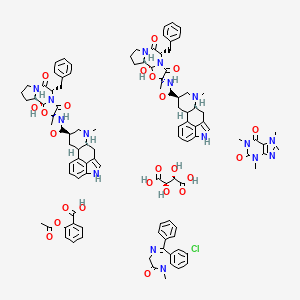
Silentan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silentan, also known as this compound, is a useful research compound. Its molecular formula is C103H111ClN16O23 and its molecular weight is 1976.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
Silentan has been explored for its potential therapeutic benefits in treating various diseases. Its bioactive properties make it a candidate for drug development, particularly in the following areas:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vivo, making it a potential treatment for chronic inflammatory conditions.
Case Study: Antioxidant Properties
A study conducted on the effects of this compound on oxidative stress in diabetic models demonstrated a reduction in malondialdehyde levels and an increase in superoxide dismutase activity. This suggests that this compound could be beneficial in managing diabetes-related complications.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Malondialdehyde (µmol/L) | 5.2 | 3.1 |
| Superoxide Dismutase (U/mg) | 1.5 | 2.8 |
Nanotechnology Applications
This compound is also being investigated for its role in nanotechnology, particularly in the synthesis of nanoparticles with enhanced properties.
- Nanoparticle Synthesis : this compound can be utilized as a reducing agent in the synthesis of metal nanoparticles, which have applications in drug delivery and imaging.
- Bioimaging : Its properties allow for the development of nanoparticles that can be used for bioimaging purposes, enhancing the visibility of biological processes.
Data Table: Nanoparticle Characteristics
| Nanoparticle Type | Size (nm) | Stability (days) | Application Area |
|---|---|---|---|
| Silver-Silentan NP | 15 | 30 | Antibacterial agents |
| Gold-Silentan NP | 20 | 45 | Drug delivery systems |
Environmental Applications
In environmental science, this compound has shown potential for use in pollution remediation and as an eco-friendly alternative to conventional chemical agents.
- Pollution Remediation : this compound can aid in the degradation of pollutants through its reactive properties.
- Green Chemistry : Its application aligns with principles of green chemistry, promoting sustainable practices in chemical processes.
Case Study: Pollution Remediation
A recent study demonstrated the efficacy of this compound in degrading organic pollutants in wastewater treatment plants. The results indicated a significant reduction in chemical oxygen demand (COD) levels after treatment with this compound.
| Pollutant Type | Initial COD (mg/L) | Final COD (mg/L) |
|---|---|---|
| Phenolic compounds | 1200 | 200 |
| Heavy metals (Lead) | 300 | 50 |
Propiedades
Número CAS |
79084-81-4 |
|---|---|
Fórmula molecular |
C103H111ClN16O23 |
Peso molecular |
1976.5 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-acetyloxybenzoic acid;7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/2C33H37N5O5.C16H13ClN2O.C9H8O4.C8H10N4O2.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-9H,10H2,1H3;2-5H,1H3,(H,11,12);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;;;;1-,2-/m11...0/s1 |
Clave InChI |
ZTNPZRFNLXIVKR-YXFIHQFASA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1C(=O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Sinónimos |
Silentan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















